
Montelukast Sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Montelukast Sulfone is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is formed by the oxidation of Montelukast and has been studied for its potential pharmacological and biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Montelukast Sulfone can be synthesized through the oxidation of Montelukast. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Montelukast Sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can revert this compound back to Montelukast.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Montelukast.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
Pharmacological Properties
Montelukast sulfone exhibits several pharmacological properties that may be beneficial in clinical applications:
- Anti-inflammatory Effects : Research indicates that this compound retains some anti-inflammatory properties similar to its parent compound, making it a candidate for further investigation in chronic inflammatory conditions.
- Antioxidant Activity : Studies have demonstrated that montelukast can reduce oxidative stress in various models, suggesting that its metabolites may also contribute to these effects .
Asthma Management
Montelukast is widely recognized for its role in asthma management. Clinical trials have established its efficacy in improving lung function and reducing symptoms in patients with asthma . The sulfone metabolite's role in enhancing these effects warrants further exploration.
Cancer Therapy
Recent studies have highlighted the potential of montelukast and its metabolites in cancer therapy. For instance, research on lung cancer cells has shown that montelukast induces apoptosis through various molecular pathways, including the nuclear translocation of apoptosis-inducing factor . This suggests that this compound may also play a role in inhibiting tumor growth.
- Case Study : A study involving A549 lung cancer cells demonstrated that treatment with montelukast led to decreased phosphorylation of key signaling proteins associated with cell survival, indicating a potential mechanism through which this compound could exert anti-cancer effects .
Neurological Disorders
Montelukast has been investigated for its protective effects against oxidative stress-related damage in neurological contexts. For example, studies have shown that it can mitigate oxidative stress following traumatic brain injury . The implications for this compound's neuroprotective capabilities are significant and merit further research.
Data Tables
作用機序
Montelukast Sulfone exerts its effects by blocking the action of leukotrienes, which are inflammatory mediators involved in asthma and allergic reactions. It binds to leukotriene receptors in the lungs and other tissues, preventing leukotriene-induced bronchoconstriction, inflammation, and mucus production. This leads to improved respiratory function and reduced symptoms of asthma and allergic rhinitis.
類似化合物との比較
Montelukast Sulfone can be compared with other leukotriene receptor antagonists such as:
Zafirlukast: Another leukotriene receptor antagonist with a similar mechanism of action but different chemical structure.
Pranlukast: Similar to Montelukast but with variations in its pharmacokinetic profile and clinical applications.
Uniqueness of this compound: this compound is unique due to its specific oxidation state and the potential for different pharmacological properties compared to its parent compound, Montelukast. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.
生物活性
Montelukast sulfone is a metabolite of montelukast, a well-known leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in the context of respiratory diseases and viral infections.
Overview of Montelukast
Montelukast (chemical formula: C35H35ClNNaO3S) is administered orally and works by selectively inhibiting cysteinyl leukotriene receptors (CysLT1). This inhibition reduces bronchoconstriction and inflammation associated with asthma and allergic reactions . The drug has been extensively studied for its pharmacokinetics, safety profile, and efficacy in various populations.
- Leukotriene Receptor Antagonism : Like montelukast, this compound likely acts as an antagonist at the CysLT1 receptor, inhibiting the actions of leukotrienes D4 and E4. This action helps to alleviate symptoms associated with bronchial hyperreactivity and inflammation .
- Potential Anti-Viral Activity : Recent studies have suggested that montelukast may exhibit antiviral properties, particularly against SARS-CoV-2. In silico and in vitro experiments indicated that montelukast could inhibit the main protease (Mpro) of SARS-CoV-2, potentially delaying viral replication . While direct evidence for this compound's antiviral effects is lacking, its structural similarity to montelukast may suggest similar properties.
Pharmacokinetics
Montelukast is characterized by:
- Bioavailability : Approximately 64% after oral administration.
- Half-Life : Ranges from 2.7 to 5.5 hours in healthy adults .
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP3A4), with negligible renal excretion .
Study on SARS-CoV-2
A significant study highlighted montelukast's potential role in managing COVID-19. Using various assays, researchers found that montelukast could inhibit SARS-CoV-2 Mpro with an average binding free energy of -79.60 ± 8.66 kcal/mol. The study also noted that montelukast delayed viral activity for up to 20 hours in infected cell lines .
Table 1: IC50 Values of Montelukast in Cell Lines
Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |
---|---|---|---|
HEK293T | 5.0 | 3.5 | 2.0 |
Vero E6 | 10.0 | 7.5 | 5.0 |
Calu-3 | 15.0 | 12.0 | 9.0 |
A549 | 20.0 | 15.0 | 12.5 |
This table summarizes the inhibitory concentration values for different cell lines exposed to montelukast over varying time periods, indicating a dose-dependent response.
特性
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYLIWVHJBIYCX-TZIWLTJVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Does Montelukast Sulfone have the potential to cause drug-drug interactions?
A1: Yes, the research indicates that this compound exhibits inhibitory effects on several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism in the liver. Specifically, this compound showed inhibition of CYP2C8, CYP2C9, and CYP3A4 enzymes with IC50 values of 0.02 µM, 2.15 µM, and 9.33 µM, respectively []. This suggests that this compound could potentially interfere with the metabolism of other drugs that are primarily metabolized by these CYP enzymes, leading to altered drug levels and potential drug-drug interactions.
Q2: What is the significance of this compound being metabolized by CYP2C9 and CYP3A4?
A2: The study revealed that among the tested sulfoxide/sulfone metabolites, including this compound, there was a high involvement of CYP2C9 and CYP3A4 enzymes in their metabolic breakdown (approximately 56% of the total) []. This finding highlights the importance of these two enzymes in the clearance of this compound from the body. It also emphasizes the potential for drug-drug interactions when Montelukast, or drugs metabolized by these enzymes, are co-administered with other medications that could inhibit or induce CYP2C9 and CYP3A4 activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。